
2-Methoxy-4-(o-methoxyphenylazo)aniline
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Overview
Description
2-Methoxy-4-(o-methoxyphenylazo)aniline is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.2878 g/mol . It is characterized by the presence of methoxy and azo functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-(o-methoxyphenylazo)aniline typically involves the azo coupling reaction between aniline derivatives and diazonium salts. The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-Methoxy-4-(o-methoxyphenylazo)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(o-methoxyphenylazo)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(o-methoxyphenylazo)aniline involves its interaction with molecular targets through its functional groups. The methoxy and azo groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved include electron transfer and hydrogen bonding, which contribute to its chemical and biological activities .
Comparison with Similar Compounds
2-Methoxy-4-(o-methoxyphenylazo)aniline can be compared with similar compounds such as:
2-Methoxy-4-nitroaniline: This compound has similar functional groups but differs in its nitro group, which affects its reactivity and applications.
4-Methoxy-2-methylaniline: This compound has a methoxy group and a methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2615-05-6 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methoxy-4-[(2-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-6-4-3-5-12(13)17-16-10-7-8-11(15)14(9-10)19-2/h3-9H,15H2,1-2H3 |
InChI Key |
UCLACBHPELKCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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